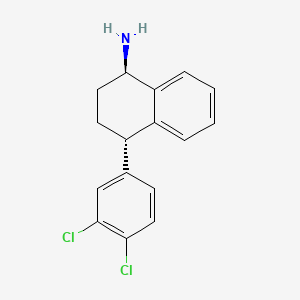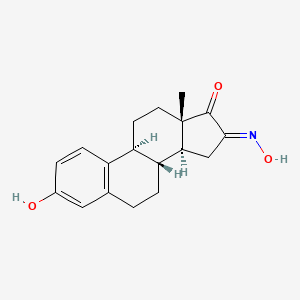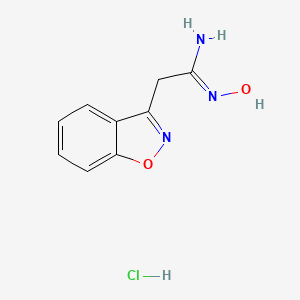
达索曲林
描述
达索曲林是一种新型化合物,作为5-羟色胺、去甲肾上腺素和多巴胺再摄取抑制剂。 它正在由Sunovion制药公司开发,用于治疗注意力缺陷多动障碍和暴食症 。 从结构上看,达索曲林是去甲舍曲林的立体异构体,去甲舍曲林是抗抑郁药舍曲林的活性代谢产物 .
科学研究应用
化学: 达索曲林独特的结构和反应性使其成为研究再摄取抑制机制的宝贵化合物。
生物学: 在生物学研究中,达索曲林用于研究神经递质再摄取在各种生理过程中的作用。
医学: 达索曲林在治疗注意力缺陷多动障碍和暴食症方面显示出希望,因为它可以通过调节神经递质水平来发挥作用
工业: 该化合物潜在的治疗应用推动了制药行业的研究和开发工作。
作用机制
生化分析
Biochemical Properties
Dasotraline plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin, norepinephrine, and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Dasotraline interacts with sodium-dependent dopamine, serotonin, and norepinephrine transporters . These interactions are crucial as they prevent the reabsorption of neurotransmitters back into the presynaptic neuron, thereby prolonging their action.
Cellular Effects
Dasotraline affects various types of cells and cellular processes. It influences cell function by modulating neurotransmitter levels, which impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, in neurons, the increased levels of serotonin, norepinephrine, and dopamine can enhance synaptic plasticity and improve mood and cognitive functions . Additionally, dasotraline’s impact on neurotransmitter levels can affect other cell types that express these receptors, potentially influencing their function and behavior.
Molecular Mechanism
At the molecular level, dasotraline exerts its effects by binding to and inhibiting the sodium-dependent transporters for dopamine, serotonin, and norepinephrine . This inhibition prevents the reuptake of these neurotransmitters, leading to increased extracellular concentrations. The elevated levels of neurotransmitters can activate downstream signaling pathways, alter gene expression, and modulate synaptic plasticity . Dasotraline’s balanced inhibition of these three transporters distinguishes it from other reuptake inhibitors that typically target only one or two neurotransmitters.
Temporal Effects in Laboratory Settings
In laboratory settings, dasotraline has shown a slow absorption and long elimination half-life, resulting in stable plasma concentrations over 24 hours . This stability allows for once-daily dosing. Over time, dasotraline’s effects on neurotransmitter levels remain consistent, which is beneficial for maintaining therapeutic efficacy. Long-term studies have indicated that dasotraline can cause side effects such as insomnia, dry mouth, headache, decreased appetite, nausea, and anxiety .
Dosage Effects in Animal Models
In animal models, the effects of dasotraline vary with different dosages. Lower doses have been associated with therapeutic benefits, such as reduced binge eating and improved attention . Higher doses can lead to adverse effects, including increased anxiety and potential toxicity . The therapeutic window for dasotraline is therefore crucial for maximizing benefits while minimizing risks.
Metabolic Pathways
Dasotraline is metabolized primarily through oxidation and subsequent phase II conjugations . The major metabolic pathways involve amine oxidation to form oxime M41, followed by sulfation to form M42 or glucuronidation to form M43 . Other pathways include N-hydroxylation and oxidative deamination . These metabolic processes ensure the elimination of dasotraline from the body while maintaining its therapeutic effects.
Transport and Distribution
Dasotraline is slowly absorbed and extensively distributed within the body . It is transported across cell membranes via passive diffusion and interacts with various transporters and binding proteins . The distribution of dasotraline is widespread, with significant accumulation in the brain, where it exerts its therapeutic effects by modulating neurotransmitter levels .
Subcellular Localization
Dasotraline’s subcellular localization is primarily within the synaptic cleft, where it inhibits the reuptake of neurotransmitters . This localization is crucial for its function as a reuptake inhibitor. Additionally, dasotraline may undergo post-translational modifications that influence its activity and stability within specific cellular compartments .
准备方法
达索曲林的合成涉及手性四氢萘酮中间体的转氨基作用。 该过程利用®选择性ω-转氨酶在胺供体和辅酶存在下进行 。 反应条件通常包括含有二甲亚砜或N,N-二甲基甲酰胺等溶剂的水性混合物 。 工业生产方法侧重于优化产率和手性纯度,通常涉及形成和分离达索曲林与手性酸(例如(1R)-(-)-10-樟脑磺酸)之间的盐 .
化学反应分析
达索曲林会经历各种化学反应,包括:
氧化: 达索曲林在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以将达索曲林转化为其还原形式。
取代: 涉及达索曲林的取代反应可以发生,尤其是在合适的试剂和催化剂存在的情况下。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。形成的主要产物取决于特定的反应条件和所用试剂。
相似化合物的比较
达索曲林在再摄取抑制剂中是独特的,因为它对5-羟色胺、去甲肾上腺素和多巴胺再摄取的平衡抑制 。 类似的化合物包括:
去甲舍曲林: 舍曲林的活性代谢产物,具有选择性5-羟色胺再摄取抑制.
吲达曲林: 一种非选择性单胺再摄取抑制剂。
洛美曲林: 另一种具有再摄取抑制特性的化合物。
属性
IUPAC Name |
(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPXSILJHWNFMK-MEDUHNTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217855 | |
| Record name | Dasotraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dasotraline has been shown in preclinical studies to be a potent and balanced reuptake inhibitor of serotonin, norepinephrine and dopamine (SNDRI). Serotonin, norepinephrine and dopamine are neurotransmitters associated with depression. There are currently no marketed treatments for depression that inhibit reuptake of all three neurotransmitters. | |
| Record name | Dasotraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12305 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
675126-05-3 | |
| Record name | Dasotraline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dasotraline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dasotraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12305 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dasotraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DASOTRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D28EY0L5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dasotraline interact with its targets and what are the downstream effects?
A1: Dasotraline acts by inhibiting the reuptake of dopamine and norepinephrine at presynaptic nerve terminals in the brain. [, , , , ] This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. These neurotransmitters play crucial roles in attention, executive function, and reward pathways, explaining dasotraline’s potential therapeutic effects in ADHD and BED. [, , , ]
Q2: What is the molecular formula and weight of dasotraline?
A2: Dasotraline's molecular formula is C16H15Cl2N and its molecular weight is 292.19 g/mol. [, ]
Q3: Is there any spectroscopic data available for dasotraline?
A3: While specific spectroscopic data isn't provided in the research papers, analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify dasotraline in human plasma. [] These methods utilize specific mass transitions characteristic of dasotraline's structure for identification and quantification.
Q4: Can you describe the pharmacokinetic profile of dasotraline?
A4: Dasotraline exhibits slow absorption and a long elimination half-life (t1/2) of 47-77 hours, enabling once-daily dosing. [, , , , ] It achieves steady-state plasma concentration by 2 weeks of daily dosing. [] This pharmacokinetic profile contributes to its potential for providing sustained therapeutic benefits throughout the day. [, ]
Q5: How is dasotraline metabolized in the body?
A5: Dasotraline undergoes extensive metabolism primarily through oxidation and subsequent phase II conjugations. [] Major metabolic pathways include amine oxidation, N-hydroxylation, oxidative deamination, and N-acetylation. []
Q6: Does dasotraline interact with drug transporters or metabolizing enzymes?
A6: Research indicates dasotraline acts as a selective inhibitor of Cytochrome P450 2B6 (CYP2B6), an enzyme involved in drug metabolism. [] This selectivity makes it a potential tool for reaction phenotyping studies. Further research is needed to fully understand dasotraline's interactions with other drug transporters and metabolizing enzymes.
Q7: What is the evidence for dasotraline's efficacy in treating ADHD?
A7: Several clinical trials have explored dasotraline's efficacy in treating ADHD in both adults and children. In these trials, dasotraline demonstrated significant improvements in ADHD symptoms, including reductions in hyperactivity, impulsivity, and inattentiveness. [, , , , , , , , , , ] These improvements were observed using standardized rating scales like the ADHD Rating Scale (ADHD RS-IV) and Clinical Global Impression (CGI) scales. [, , , , , ]
Q8: What about dasotraline's efficacy in treating Binge Eating Disorder?
A8: Clinical trials have also investigated dasotraline as a potential treatment for BED. Results indicate that dasotraline can significantly reduce the frequency of binge eating episodes and improve associated symptoms like obsessive-compulsive behaviors related to food. [, , , ] These findings highlight dasotraline's potential for addressing the core psychopathological drivers of BED. []
Q9: Are there any biomarkers being researched to predict dasotraline's efficacy or monitor treatment response?
A9: While the provided research doesn't delve into specific biomarkers for dasotraline, exploring potential biomarkers could offer valuable insights into individual patient responses. Future research might investigate biomarkers related to dopamine and norepinephrine signaling pathways, as alterations in these pathways are implicated in both ADHD and BED.
Q10: What is the safety and tolerability profile of dasotraline?
A10: Dasotraline has been generally well-tolerated in clinical trials. [, , , , , , , , , , ] The most commonly reported adverse events were insomnia, decreased appetite, dry mouth, headache, and anxiety. [, , , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-benzo[de]isoquinoline](/img/structure/B1242339.png)
![4-[[Oxo-[4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]methyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1242341.png)


![N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine](/img/structure/B1242347.png)
![(1R,4S,4'E,6R,10E,14E,16E,21R)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242350.png)

![N-benzyl-4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B1242352.png)

![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)

![N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide](/img/structure/B1242358.png)
![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B1242361.png)

